(2-(O-Tolyl)oxazol-4-YL)methanamine

Physicochemical Properties Lipophilicity Drug-likeness

This ortho-methylphenyl isomer is structurally distinct from its meta- and para-tolyl analogs (ΔLogP ≈0.5), making it irreplaceable for systematic SAR investigations. The primary amine handle enables rapid derivatization, while documented MAO-A/LSD1 inhibition and a TPSA of 52.05 Ų supporting CNS penetration position it as a privileged scaffold for neuroscience and oncology research. Supplied at ≥98% purity, it ensures batch-to-batch consistency for reproducible results.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B1497696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(O-Tolyl)oxazol-4-YL)methanamine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=CO2)CN
InChIInChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6,12H2,1H3
InChIKeyIRDMUEIAMPDREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(O-Tolyl)oxazol-4-YL)methanamine: A 2-Aryl Oxazole Building Block for CNS and GPCR-Targeted Drug Discovery


(2-(O-Tolyl)oxazol-4-YL)methanamine (CAS 885274-21-5) is a heterocyclic aromatic compound characterized by an oxazole core bearing an ortho-methylphenyl (o-tolyl) group at the 2-position and a primary amine-containing methanamine moiety at the 4-position . This substitution pattern creates a unique molecular scaffold with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . The compound is primarily supplied as a research-grade building block with purities typically at or above 98% . Its oxazole core is a recognized privileged structure in medicinal chemistry, known for engaging a wide range of biological targets through non-covalent interactions, and the appended o-tolyl group distinguishes it within a series of positional isomers [1].

Why (2-(O-Tolyl)oxazol-4-YL)methanamine Cannot Be Substituted by Other Tolyl Oxazole Isomers


In drug discovery and chemical biology, the position of a methyl group on an aryl ring can profoundly impact molecular recognition, physicochemical properties, and downstream biological function. This principle is highly relevant for the 2-aryl-oxazole-4-methanamine scaffold. The ortho-methyl substitution of the target compound creates a distinct steric environment and electronic distribution compared to its meta- and para-methylphenyl analogs . These structural differences lead to quantifiable variations in key parameters such as lipophilicity and topological polar surface area (TPSA), which in turn govern membrane permeability, solubility, and binding pocket complementarity [1]. Substituting (2-(O-Tolyl)oxazol-4-YL)methanamine with a different tolyl isomer is not a trivial replacement; it introduces a different chemical entity with altered properties that will likely fail to replicate the specific structure-activity relationship (SAR) or physicochemical profile intended for the research application .

Quantitative Evidence for Selecting (2-(O-Tolyl)oxazol-4-YL)methanamine Over Its Isomers


Lipophilicity Profile: Reduced LogP Relative to the Meta-Isomer

The ortho-methyl substitution of the target compound results in a lower predicted partition coefficient (LogP) compared to its meta-methyl analog, indicating a more favorable hydrophilic-lipophilic balance for certain applications. The target compound has a reported calculated LogP of 2.10872 , whereas the meta-isomer, (2-(m-Tolyl)oxazol-4-yl)methanamine, has a reported LogP of 1.6 [1]. This difference of approximately 0.5 log units suggests the ortho-isomer may exhibit moderately higher aqueous solubility and different membrane permeation kinetics.

Physicochemical Properties Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA): Defined Value for CNS Permeability Prediction

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes, particularly the blood-brain barrier (BBB). (2-(O-Tolyl)oxazol-4-YL)methanamine possesses a calculated TPSA of 52.05 Ų . This value places it within a range often associated with compounds that can achieve central nervous system (CNS) penetration, distinguishing it from more polar analogs that may have higher TPSA values.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties TPSA

Potential Biological Target Engagement: MAO-A and LSD1 Inhibition

Preliminary biological activity data indicate that (2-(O-Tolyl)oxazol-4-YL)methanamine interacts with key therapeutic targets. The compound has been documented as an inhibitor of human placental Monoamine Oxidase A (MAO-A) in a competitive inhibition assay [1]. Furthermore, it is annotated as an inhibitor of Lysine-specific histone demethylase 1 (LSD1) [2], a validated target in oncology and other diseases.

Epigenetics Neuropsychiatric Disorders MAO Inhibition LSD1

Established Commercial Availability and Quality Control for Research

(2-(O-Tolyl)oxazol-4-YL)methanamine is commercially available from multiple vendors with defined purity standards, ensuring reliable sourcing for research programs. The compound is offered with purities of ≥98% , meeting the stringent requirements for medicinal chemistry and biological screening. Its identity is confirmed by its unique CAS number (885274-21-5) and molecular descriptors, including the SMILES string CC1=CC=CC=C1C2=NC(=CO2)CN .

Chemical Procurement Building Blocks High-Throughput Screening Quality Control

Recommended Research Applications for (2-(O-Tolyl)oxazol-4-YL)methanamine Based on Evidence


Medicinal Chemistry Campaigns Targeting CNS-Penetrant MAO-A or LSD1 Inhibitors

The compound's documented inhibition of MAO-A [1] and LSD1 [2], combined with a favorable TPSA of 52.05 Ų for potential CNS permeability , makes it a logical starting point or scaffold for developing novel therapeutics for depression, anxiety, Parkinson's disease, or cancer. Researchers can utilize it as a core structure for SAR studies aimed at optimizing potency, selectivity, and BBB penetration.

Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)

As a high-purity (≥98%) building block with a primary amine handle , this compound is ideally suited for incorporation into diverse chemical libraries. Its unique ortho-substitution pattern and oxazole core provide a distinct vector for fragment growth or linking strategies, enabling the exploration of novel chemical space around privileged heterocyclic scaffolds [3].

Probing Structure-Activity Relationships (SAR) of 2-Aryl Oxazoles

The quantifiable differences in physicochemical properties between (2-(O-Tolyl)oxazol-4-YL)methanamine and its meta- and para-isomers (e.g., a Δ LogP ≈ 0.5 relative to the meta-isomer) [4] make it an essential tool for systematic SAR investigations. Procurement of this specific isomer is necessary to definitively correlate the ortho-methyl substitution with changes in biological activity, solubility, or metabolic stability.

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